molecular formula C24H23Cl2NO2 B8374835 7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline

7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8374835
M. Wt: 428.3 g/mol
InChI Key: QLFRVPGGDVDLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C24H23Cl2NO2 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline

Molecular Formula

C24H23Cl2NO2

Molecular Weight

428.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-6-methoxy-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C24H23Cl2NO2/c1-28-23-13-18-9-10-27-22(12-17-7-8-20(25)21(26)11-17)19(18)14-24(23)29-15-16-5-3-2-4-6-16/h2-8,11,13-14,22,27H,9-10,12,15H2,1H3

InChI Key

QLFRVPGGDVDLTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-[2-(4-benzyloxy-3-methoxy-phenyl)-vinyl]-2-(3,4-dichloro-phenyl)-acetamide (13.3 g, 30 mmol) in CH3CN (100 mL) at rt is added dropwise phosphoroxychloride (8.1 mL, 13.5 g, 88 mmol). The resulting white suspension is heated to reflux, and the resulting yellow solution is heated at reflux for 3 h. The dark yellow solution is allowed to cool and is evaporated to a yellow oil. The oil is taken up in MeOH (100 mL) and evaporated to yield an orange solid. The material is redissolved in MeOH (100 mL) and the solution is cooled to 0° C. NaBH4 (3.61 g, 95 mmol) is added in portions with gas evolution and a strong exotherm. The resulting white suspension is stirred at rt for 16 h. The reaction mixture is partitioned between EtOAc (200 mL) and water (200 mL), and the aqueous phase is extracted with EtOAc (3×200 mL). The combined organic phase is washed with water and brine, and evaporated to provide the title compound as a faint yellow oil which is used without further purification.
Name
N-[2-(4-benzyloxy-3-methoxy-phenyl)-vinyl]-2-(3,4-dichloro-phenyl)-acetamide
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.61 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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